molecular formula C15H14F2N2OS B2472571 1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea CAS No. 1207032-93-6

1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea

Cat. No.: B2472571
CAS No.: 1207032-93-6
M. Wt: 308.35
InChI Key: JLJXXFHKRHVRSA-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a synthetic organic compound characterized by the presence of a difluorophenyl group, a thiophenyl group, and a cyclopropylmethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Cyclopropylmethyl Intermediate: This step involves the reaction of thiophene-2-carbaldehyde with cyclopropylmethylamine under acidic conditions to form the corresponding imine, followed by reduction to yield the cyclopropylmethylamine derivative.

    Coupling with Difluorophenyl Isocyanate: The cyclopropylmethylamine derivative is then reacted with 2,6-difluorophenyl isocyanate under mild conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced under strong reducing conditions.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl and thiophenyl groups can enhance binding affinity and specificity, while the urea moiety can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorophenyl)-3-(cyclopropylmethyl)urea: Lacks the thiophenyl group, which may reduce its bioactivity.

    1-(2,6-Difluorophenyl)-3-((1-(furan-2-yl)cyclopropyl)methyl)urea: Contains a furan ring instead of thiophene, which can alter its chemical and biological properties.

Uniqueness

1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is unique due to the presence of both difluorophenyl and thiophenyl groups, which can enhance its chemical reactivity and biological activity. The cyclopropylmethyl urea moiety also contributes to its stability and potential interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2OS/c16-10-3-1-4-11(17)13(10)19-14(20)18-9-15(6-7-15)12-5-2-8-21-12/h1-5,8H,6-7,9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJXXFHKRHVRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=C(C=CC=C2F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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